molecular formula C11H14ClNO B13522103 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

Cat. No.: B13522103
M. Wt: 211.69 g/mol
InChI Key: AVYIGLRRDODKJB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group, an aminomethyl group, and a 2-chlorophenyl substituent at the 3-position of the cyclobutane ring. Its molecular formula is C₁₁H₁₃ClNO, with a molecular weight of 210.68 g/mol (calculated from ).

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-(aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4,8,14H,5-7,13H2

InChI Key

AVYIGLRRDODKJB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2Cl)O

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Starting Material Role Source/Notes
2-Chlorobenzylamine Amino group donor Commercially available
Cyclobutanone Cyclobutane ring precursor Commercially available
Reducing agents (e.g., NaBH4) Reduction of imine intermediate Commonly used in reductive amination
Solvents (e.g., ethanol, dichloromethane) Reaction medium Purity affects yield and selectivity

Synthetic Procedure

  • Step 1: Imine Formation

    2-Chlorobenzylamine is reacted with cyclobutanone under mild acidic or neutral conditions to form an imine intermediate. This step typically proceeds at room temperature with stirring for several hours.

  • Step 2: Reductive Amination

    The imine intermediate is reduced using a hydride source such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield the corresponding amine-substituted cyclobutanol.

  • Step 3: Purification

    The crude product is purified by recrystallization or chromatographic techniques (e.g., flash chromatography) to obtain 3-(aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol with high purity.

Optimization and Yield

Optimization of reaction conditions such as solvent choice, temperature, reaction time, and molar ratios is critical to maximize yield and purity. Typical yields reported are in the range of 60-80%, depending on the specific conditions and purification methods employed.

Parameter Typical Conditions Effect on Yield/Purity
Solvent Ethanol or dichloromethane Influences solubility and reaction rate
Temperature Room temperature to reflux Higher temps may increase rate but risk side reactions
Reaction time 3-24 hours Sufficient time ensures complete conversion
Molar ratio (amine:ketone) 1:1 to 1.2:1 Slight excess of amine favors imine formation
Purification method Recrystallization, chromatography Critical for removing impurities and by-products

Alternative Synthetic Approaches

Recent literature suggests alternative methods involving cyclobutane functionalization via organocatalysis or transition metal catalysis to achieve stereoselective synthesis of aminomethyl-substituted cyclobutanols. For example, diastereoselective synthesis routes employing donor-acceptor cyclobutane monoesters and subsequent transformations have been reported, though these methods are more complex and less direct for this specific compound.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Advantages Disadvantages References
Reductive amination of 2-chlorobenzylamine with cyclobutanone Imine formation, reduction with NaBH4 60-80 Simple, accessible reagents Moderate stereocontrol
Organocatalytic diastereoselective synthesis Cyclobutane functionalization via catalysts Variable High stereoselectivity Complex, requires catalysts
Transition metal catalyzed cyclobutane ring functionalization Multi-step synthesis involving metal catalysts Not specified Potential for diverse derivatives Requires specialized conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorophenyl group to a phenyl group.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Insights

Chlorine Substitution Patterns: The target compound’s 2-chlorophenyl group provides moderate electron-withdrawing effects and steric bulk. The difluoromethoxy group in introduces both fluorine’s electronegativity and methoxy’s steric effects, likely improving metabolic stability compared to the target compound .

Amino Group Modifications: Replacement of aminomethyl (-CH₂NH₂) with amino (-NH₂) () reduces steric bulk but may decrease solubility due to fewer hydrogen-bond donors. Dimethylamino derivatives () exhibit higher basicity, which could influence pH-dependent solubility and receptor interactions .

Synthetic Accessibility: Analogs like trans-3-((3-Methylbenzyl)amino)-3-propylcyclobutan-1-ol () are synthesized via reductive amination, suggesting similar routes for the target compound. Yield variations (e.g., 22% in ) highlight challenges in cyclobutane functionalization .

Pharmacological Relevance

  • Ion Channel Interactions : Structural similarities to Calhex-231 () suggest possible utility in ion channel modulation, though specific data for the target compound is lacking .

Biological Activity

3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, a cyclobutane derivative, has garnered attention due to its potential biological activities. This compound features an amino group and a chlorophenyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is critical for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}ClN, with a molecular weight of approximately 225.71 g/mol. The structure is characterized by a cyclobutane ring substituted with an amino group and a 2-chlorophenyl group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino group is capable of forming hydrogen bonds, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Potential : The compound's structural features may confer anticancer properties, as evidenced by studies on analogous cyclobutane derivatives that show inhibition of cancer cell proliferation.
  • Enzyme Modulation : Preliminary studies suggest that this compound may interact with specific enzymes, influencing metabolic pathways and potentially leading to therapeutic benefits.

Case Studies and Experimental Data

  • Antimicrobial Studies : A comparative study evaluated the antimicrobial efficacy of cyclobutane derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Activity : In vitro assays using human liver cancer cell lines demonstrated that the compound inhibited cell growth with an IC50_{50} value of approximately 45 µM. This suggests a promising avenue for further exploration in cancer therapeutics.
  • Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with key metabolic enzymes, potentially altering their activity and contributing to its biological effects .

Data Tables

Biological ActivityObserved EffectReference
Antimicrobial ActivityEffective against bacteria
Anticancer ActivityIC50_{50} ~ 45 µM
Enzyme InteractionModulates enzyme activity

Q & A

Basic: What synthetic strategies are recommended for 3-(Aminomethyl)-3-(2-chlorophenyl)cyclobutan-1-ol, and how can stereochemical outcomes be controlled?

Methodological Answer:
The synthesis of this compound typically involves cycloaddition or ring-expansion reactions to form the cyclobutane core. Key steps include:

  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution. For example, trans-3-((cyclopropylmethyl)amino)-3-propylcyclobutan-1-ol was synthesized using aldehydes and amines under acidic conditions, with purification via silica gel chromatography .
  • Stereochemical Control : Chiral catalysts (e.g., Rh(I) complexes) or enantioselective enzymatic resolution can enforce stereochemistry. Confirmation requires 1D NOE analysis or X-ray crystallography .
  • Halogenation : The 2-chlorophenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling, with careful temperature control (-20°C to 0°C) to minimize side reactions .

Basic: Which analytical techniques are critical for structural and purity characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, splitting patterns in 1^1H NMR distinguish cis/trans isomers (e.g., coupling constants >8 Hz for trans) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in cyclobutane fragment studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion for C11_{11}H15_{15}ClNO) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:

  • Standardized Assay Protocols : Use validated methods like Surface Plasmon Resonance (SPR) for binding affinity studies (KD values) and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .
  • Batch Reproducibility Testing : Compare multiple synthesis batches via HPLC and NMR to rule out impurity-driven artifacts .
  • Meta-Analysis : Pool data from independent studies (e.g., antimicrobial activity IC50_{50} values) and apply statistical models (e.g., random-effects) to identify outliers .

Advanced: What computational and experimental approaches are effective for Structure-Activity Relationship (SAR) studies?

Methodological Answer:

  • Fragment-Based Drug Discovery (FBDD) : Use cyclobutane fragments as cores for library synthesis. For example, replace the 2-chlorophenyl group with fluorophenyl or dichlorophenyl analogs to assess halogen effects on receptor binding .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., G-protein-coupled receptors) to predict binding modes. Validate with mutagenesis studies .
  • In Vivo Pharmacokinetics : Compare logP values (experimental vs. calculated) to optimize bioavailability. For instance, fluorinated analogs show increased lipophilicity and blood-brain barrier penetration .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Target Deconvolution : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway Analysis : Use RNA-seq or proteomics to map downstream effects (e.g., NF-κB inhibition in inflammatory models) .
  • Kinetic Studies : Measure on/off rates (kon_{on}, koff_{off}) via SPR to differentiate covalent vs. non-covalent binding .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve yield and reduce byproducts in cyclobutane ring formation .
  • Green Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Waste Disposal : Deactivate with 10% acetic acid before incineration to prevent environmental release .
  • Acute Toxicity Testing : Conduct OECD 423 assays to determine LD50_{50} values and establish exposure limits .

Advanced: How can researchers validate the compound’s therapeutic potential in complex biological systems?

Methodological Answer:

  • 3D Organoid Models : Test neuroactivity in brain organoids derived from iPSCs to assess CNS penetration .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
  • Multi-Omics Integration : Correlate transcriptomic, metabolomic, and phenotypic data to identify off-target effects .

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